molecular formula C13H17N B1670267 Deprenyl CAS No. 2323-36-6

Deprenyl

Cat. No.: B1670267
CAS No.: 2323-36-6
M. Wt: 187.28 g/mol
InChI Key: MEZLKOACVSPNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deprenyl (selegiline) is a selective, irreversible monoamine oxidase B (MAO-B) inhibitor first synthesized in the 1960s by Joseph Knoll . It is clinically used to treat Parkinson’s disease (PD) by preserving dopamine levels through MAO-B inhibition, thereby delaying neurodegeneration and symptom progression . This compound also exhibits neuroprotective properties, such as enhancing dopaminergic activity, reducing oxidative stress, and inhibiting apoptosis via Bcl-2 upregulation .

Comparison with Similar Compounds

Comparison with Other MAO Inhibitors

Clorgyline (MAO-A Inhibitor)

  • Selectivity: Clorgyline selectively inhibits MAO-A, which metabolizes serotonin and norepinephrine, unlike Deprenyl’s MAO-B specificity .
  • Structural Basis : Crystallographic studies reveal that this compound binds irreversibly to MAO-B’s hydrophobic active site, while Clorgyline targets MAO-A’s narrower cavity .
  • Neurotransmitter Effects : this compound increases dopamine without affecting serotonin (5-HT), whereas Clorgyline reduces 5-HT metabolism (evidenced by decreased 5-HIAA levels) .

Pargyline and NPB (N-Propargylbenzylamine)

  • Metabolism: Pargyline, a non-selective MAO inhibitor, is metabolized into NPB, which retains MAO-B inhibitory activity .
  • Potency : NPB and this compound show equipotent MAO-B inhibition at 10 mg/kg in rats, but NPB lacks effects on 5-HT pathways .
  • Clinical Use : Unlike Pargyline, this compound’s MAO-B selectivity minimizes dietary tyramine interactions (“cheese effect”), enhancing safety .

Table 1: MAO Inhibitors Compared

Compound MAO Selectivity Effect on Dopamine Effect on Serotonin Clinical Use
This compound MAO-B ↑↑ No change Parkinson’s disease
Clorgyline MAO-A No change ↓↓ (↓5-HIAA) Depression (historical)
Pargyline/NPB Non-selective No change (NPB) Hypertension (historical)

Comparison with Catecholamine Enhancers

BPAP ((–)1-(Benzofuran-2-yl)-2-propylaminopentane)

  • Mechanism : BPAP enhances impulse-evoked catecholamine and serotonin release without MAO inhibition, contrasting this compound’s dual MAO-B inhibition and dopaminergic enhancement .
  • Efficacy : In PD models, this compound’s MAO-B inhibition provides immediate dopamine preservation, while BPAP’s effects depend on neuronal activity .

Table 2: Neuroprotective Mechanisms

Compound MAO-B Inhibition Dopamine Enhancement Anti-Apoptotic Effects Clinical Evidence in PD
This compound Yes Yes (via MAO-B) Yes (Bcl-2 upregulation) Robust (DATATOP trial)
BPAP No Yes (direct release) Not studied Preclinical only

Unique Pharmacological Interactions

Hydroxyurea Synergy

This compound exacerbates hydroxyurea-induced teratogenicity in mouse embryos by enhancing caspase-3 activation and nuclear GAPDH translocation, independent of MAO-B inhibition .

THK5117 (Tau Imaging Agent)

This compound competes with THK5117 for binding in Alzheimer’s brain homogenates, suggesting partial MAO-B-independent interactions.

Clinical Outcomes and Limitations

  • Dosing : Standard 10 mg/day inhibits >90% of MAO-B in humans, but lower doses (e.g., 5 mg) may optimize neuroprotection while minimizing side effects .
  • Sustainability : Modern this compound production adheres to GMP/ISO standards, addressing ethical and environmental concerns .

Biological Activity

Deprenyl, also known as selegiline, is a selective irreversible inhibitor of monoamine oxidase B (MAO-B). It has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, antidepressant effects, and potential anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily functions by inhibiting the enzyme MAO-B, which is responsible for the breakdown of dopamine in the brain. By preventing dopamine deamination, this compound increases dopamine levels in synaptic clefts, thereby enhancing dopaminergic neurotransmission. This mechanism underlies its therapeutic effects in Parkinson's disease and its potential antidepressant properties.

  • Inhibition of MAO-B : this compound selectively inhibits MAO-B, leading to increased striatal dopamine accumulation and reduced neurotoxic effects in dopaminergic neurons .
  • Reduction of Reactive Oxygen Species (ROS) : this compound's ability to lower ROS levels contributes to its neuroprotective effects, as elevated ROS are implicated in dopaminergic neuronal cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism:

Administration RouteBioavailability (%)Peak Concentration (Cmax)Half-Life (t1/2)
Oral2515 min< 2 hours
Subcutaneous87.1Not specifiedNot specified
Intraperitoneal78.7Not specifiedNot specified

This compound exhibits significant first-pass metabolism when administered orally, which affects its bioavailability. Subcutaneous and intraperitoneal routes yield higher bioavailability, suggesting alternative administration methods may enhance therapeutic effects .

Parkinson's Disease

This compound is widely used in treating Parkinson's disease. Clinical studies indicate that it can improve motor function and reduce motor fluctuations in patients:

  • Efficacy : Approximately 50% of untreated patients experience significant improvement with a standard daily dose of 10 mg .
  • Adverse Effects : Common side effects include dyskinesias, confusion, hallucinations, nausea, and postural hypotension .

Antidepressant Effects

Research indicates that this compound may also exhibit antidepressant properties. Its ability to enhance dopaminergic activity has been linked to improvements in mood and cognitive function:

  • Case Study : A study involving chronic administration showed that this compound could improve psychomotor efficiency without significant adverse effects compared to traditional antidepressants .

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent:

  • Acute Myeloid Leukemia (AML) : this compound has demonstrated cytotoxic effects against AML cells by inhibiting mitochondrial respiration and increasing immune response markers such as interferon-γ and natural killer cells .
  • Breast Cancer : In vitro studies suggest that this compound reduces tumor size and viability by interfering with estrogen-receptor signaling pathways .

Case Studies

  • Parkinson's Disease Management : A cohort study involving patients with early-stage Parkinson's showed marked improvement in motor symptoms when treated with this compound alongside standard therapies.
  • Antidepressant Efficacy : In a double-blind trial comparing this compound to placebo in patients with major depressive disorder, those receiving this compound reported significant improvements in depressive symptoms after eight weeks.

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which Deprenyl exerts its neuroprotective effects, and how can researchers validate these mechanisms experimentally?

  • Methodological Answer: this compound (Selegiline) primarily inhibits monoamine oxidase-B (MAO-B), reducing oxidative deamination of dopamine and limiting neurotoxic metabolite production (e.g., 6-hydroxydopamine). To validate this, researchers should:

  • Use in vitro MAO-B inhibition assays with liver or brain homogenates, comparing IC₅₀ values against controls .
  • Conduct in vivo studies in Parkinson’s disease (PD) models (e.g., MPTP-treated mice) to measure dopamine levels via HPLC or LC-MS .
  • Assess neuroprotection via immunohistochemical staining for tyrosine hydroxylase (TH) in dopaminergic neurons .

Q. How should researchers design in vitro experiments to assess this compound’s efficacy in reducing oxidative stress?

  • Methodological Answer:

  • Use cell lines (e.g., SH-SY5Y neurons) exposed to pro-oxidants like S-nitrosopenicillamine (SNAP). Measure cell viability via MTT assays and compare this compound-treated vs. untreated groups .
  • Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and validate with antioxidants like N-acetylcysteine as positive controls .
  • Include dose-response curves (0.1–10 µM this compound) and statistical analysis via one-way ANOVA with post hoc tests (e.g., Duncan’s test) .

Advanced Research Questions

Q. How can joint modeling frameworks address biases in longitudinal studies evaluating this compound’s delayed disease progression in Parkinson’s patients?

  • Methodological Answer: Longitudinal studies often face informative censoring (e.g., patients dropping out due to disease severity). A Bayesian joint model integrates:

  • MLIRT sub-model : Analyzes multivariate longitudinal outcomes (e.g., UPDRS scores) using skew-normal/independent distributions to handle non-normal data .
  • Cox proportional hazards sub-model : Links time-to-event data (e.g., levodopa initiation) to longitudinal trajectories via shared random effects .
  • Validate using simulation studies with varying censoring rates and compare bias in parameter estimates against traditional models .

Q. What experimental strategies resolve contradictions between this compound’s neuroprotective effects in animal models and mixed clinical outcomes?

  • Methodological Answer:

  • Address species differences : Compare pharmacokinetics (e.g., brain penetration) in rodents vs. humans using radiolabeled this compound and PET imaging .
  • Control for confounders : Stratify clinical trial data by disease stage (early vs. advanced PD) and co-administered therapies (e.g., levodopa) using propensity score matching .
  • Replicate preclinical protocols clinically : Use identical biomarkers (e.g., CSF α-synuclein) in animal and human trials to ensure translational relevance .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s impact on lifespan extension in Drosophila vs. mammals?

  • Methodological Answer:

  • Species-specific mechanisms : Drosophila lack a blood-brain barrier, potentially amplifying this compound’s systemic effects. Validate by co-administering MAO-B inhibitors with BBB-permeable/non-permeable analogs .
  • Dose calibration : Adjust doses for metabolic rate differences (e.g., mg/kg/day in mammals vs. µg/g in flies) and measure active metabolites (e.g., desmethylselegiline) via LC-MS .
  • Genetic controls : Use MAO-B knockout models to isolate this compound’s enzyme-independent effects (e.g., anti-apoptotic Bcl-2 upregulation) .

Q. Guidelines for Reproducibility

  • Protocol documentation : Follow PRISMA or ARRIVE guidelines for preclinical studies, specifying animal strain, this compound batch, and blinding protocols .
  • Data transparency : Share raw data (e.g., ELISA absorbance values) in repositories like Figshare or Zenodo, adhering to FAIR principles .

Properties

IUPAC Name

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLKOACVSPNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860142
Record name (+/-)-Deprenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Selegiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.54e-02 g/L
Record name Selegiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2323-36-6, 14611-51-9
Record name (±)-Selegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2323-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deprenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002323366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Deprenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPRENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF682Q08V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Selegiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name Selegiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deprenyl
Reactant of Route 2
Reactant of Route 2
Deprenyl
Reactant of Route 3
Reactant of Route 3
Deprenyl
Reactant of Route 4
Reactant of Route 4
Deprenyl
Reactant of Route 5
Reactant of Route 5
Deprenyl
Reactant of Route 6
Reactant of Route 6
Deprenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.